trans-1-Boc-4-aminomethyl-3-hydroxypiperidine CAS number
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine CAS number
An In-Depth Technical Guide to trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a key chiral building block.
Introduction: Clarifying the Structure and Significance
The compound trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine core, decorated with strategically placed functional groups—a secondary hydroxyl, a primary aminomethyl group, and a Boc-protected ring nitrogen—makes it a highly valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents.[1][2][3]
A point of essential clarity is the nomenclature. The "trans" designation refers to the relative stereochemistry of the hydroxyl group at position 3 and the aminomethyl group at position 4. This typically corresponds to the (3R,4R) or (3S,4S) enantiomers. While its diastereomer, cis-1-Boc-4-(aminomethyl)-3-hydroxypiperidine (often with CAS numbers like 1290191-69-3 for the (3R,4S) isomer), is documented, the specific CAS number for the "trans" aminomethyl variant is not consistently reported in major chemical databases.[4][5] For the purpose of this guide, we will focus on the (3R,4R)/(3S,4S) diastereomer. We will also draw comparative insights from the closely related and well-documented analog, trans-4-amino-1-Boc-3-hydroxypiperidine (CAS: 443955-98-4), which features an amino group directly attached to the ring.[6][7][8]
The strategic importance of this molecule lies in its trifunctional nature, which allows for controlled, sequential chemical modifications, enabling the exploration of chemical space in drug discovery programs.[1][9]
Part 1: Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research.
| Property | Value | Source / Note |
| IUPAC Name | tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | Based on stereochemistry |
| Synonyms | trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine | Common Name |
| CAS Number | Not consistently available. | For reference, the related cis isomer (3R,4S) is 1290191-69-3.[4] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Calculated |
| Molecular Weight | 230.30 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| SMILES | CC(C)(C)OC(=O)N1CCC1 | (3R,4R) configuration |
| InChI Key | Not available. | For reference, the trans-amino analog is KREUZCYJWPQPJX-HTQZYQBOSA-N.[7] |
Part 2: Synthesis and Stereochemical Control
Conceptual Synthetic Workflow
A logical approach would involve the diastereoselective reduction of a suitable keto-nitrile precursor, which can be derived from N-Boc-4-piperidone. The choice of reducing agent and reaction conditions is critical for establishing the desired trans relationship between the hydroxyl and the subsequent aminomethyl group.
Step-by-Step Protocol (Proposed):
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Step 1: Knoevenagel Condensation. Reaction of N-Boc-4-piperidone with cyanoacetic acid or a derivative to introduce a cyanomethylene group at the 4-position.
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Step 2: Michael Addition/Reduction. This is a critical stereochemistry-defining step. A stereoselective conjugate addition of a hydride or other nucleophile could be explored, though a more common approach is the reduction of the exocyclic double bond followed by ketone reduction.
-
Step 3: Diastereoselective Ketone Reduction. Reduction of the 3-keto group. The use of bulky reducing agents (e.g., L-Selectride®) often favors axial attack on the intermediate, leading to an equatorial hydroxyl group, which can set the desired stereochemistry relative to the substituent at C4.
-
Step 4: Nitrile Reduction. The cyano group is reduced to a primary amine (aminomethyl group) using a strong reducing agent like Lithium Aluminum Hydride (LAH) or through catalytic hydrogenation.
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Step 5: Purification. The final compound is purified using column chromatography or crystallization to isolate the desired trans isomer.
Visualization of Proposed Synthesis
Caption: Proposed synthetic workflow for achieving the target molecule.
Part 3: Applications in Drug Discovery
The true value of this scaffold lies in its application as a versatile starting point for building libraries of drug candidates.[2] Chiral piperidine motifs are prevalent in a vast number of pharmaceuticals, enhancing properties like potency, selectivity, and pharmacokinetics.[1][3]
Role as a Privileged Scaffold
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Vectorial Diversity: The three distinct functional groups (secondary -OH, primary -NH₂, and the Boc-protected secondary amine) allow for orthogonal chemical modifications. The Boc group can be easily removed under acidic conditions to allow for N-alkylation or acylation, while the primary amine and hydroxyl groups can be used in a wide range of coupling reactions.
-
3D-Structural Complexity: The rigid, non-planar structure of the piperidine ring is ideal for presenting substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets like enzyme active sites or protein-protein interfaces.[1]
-
Improved Physicochemical Properties: The piperidine ring can improve properties such as aqueous solubility and metabolic stability compared to purely acyclic or aromatic analogs.[3]
Therapeutic Areas of Interest
Scaffolds like this are employed in the development of a wide array of therapeutic agents:
-
Kinase Inhibitors: The aminomethyl and hydroxyl groups can form key hydrogen bonds within the ATP-binding pocket of kinases.
-
Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C Virus (HCV) assembly.[9]
-
CNS Agents: Piperidine derivatives are classic components of drugs targeting the central nervous system, including ligands for dopamine transporters and GABAA receptors.[10]
Visualization of Scaffold Diversification
Caption: Diversification of the core scaffold at its three functional points.
Part 4: Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final compound is a non-negotiable step in synthesis. A combination of analytical techniques is required for a self-validating system.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (complex multiplets), and protons on the aminomethyl and hydroxyl-bearing carbons. The coupling constants between protons at C3 and C4 can help confirm the trans stereochemistry. |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the carbonyl of the Boc group, the carbons of the piperidine ring, and the aminomethyl carbon. |
| Mass Spectrometry | Molecular weight verification | An [M+H]⁺ ion corresponding to the calculated molecular weight (231.17 m/z). |
| Chiral HPLC | Enantiomeric purity determination | Separation of the (3R,4R) and (3S,4S) enantiomers on a suitable chiral stationary phase to determine enantiomeric excess (e.e.). |
| FT-IR Spectroscopy | Functional group identification | Characteristic stretches for O-H, N-H, and C=O (carbamate) bonds. |
Part 5: Stability and Storage
To maintain the integrity of trans-1-Boc-4-(aminomethyl)-3-hydroxypiperidine, proper storage is essential.
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Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term stability, refrigeration (2-8°C) is recommended.
-
Chemical Stability: The Boc protecting group is labile under strong acidic conditions. The compound is also incompatible with strong oxidizing agents. Care should be taken to avoid these conditions during storage and handling.
References
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ChemBK. tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate. [Link]
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PubChem. (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. [Link]
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ChemicalRegister. tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS No. 1141056-98-5) Suppliers. [Link]
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National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]
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Chinese Journal of Pharmaceuticals. A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. [Link]
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PubMed. 5-(Piperidin-4-yl)-3-hydroxypyrazole: A novel scaffold for probing the orthosteric γ-aminobutyric acid type A receptor binding site. [Link]
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ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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